![molecular formula C20H29N3O3 B5656264 3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5656264.png)
3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions. For example, Ikemoto et al. (2005) describe a method for synthesizing a related CCR5 antagonist involving esterification, a Claisen type reaction, and a Suzuki−Miyaura reaction followed by hydrolysis and amidation, demonstrating the complexity of synthesizing such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
Analyzing the molecular structure of such compounds is crucial. For instance, Guerrero et al. (2014) studied the molecular structure of related benzazepine derivatives, highlighting the importance of hydrogen bonding in their molecular assembly (Guerrero et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzazepines can be varied and complex. Bowie et al. (1986) explored the reactivity of 2-chloro-1,5-dimethyl-1H-1-benzazepines, demonstrating nucleophilic displacement reactions under acidic conditions (Bowie et al., 1986).
properties
IUPAC Name |
3-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl)-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21(2)20(25)23-10-4-5-17(14-23)19(24)22-11-8-15-6-7-18(26-3)13-16(15)9-12-22/h6-7,13,17H,4-5,8-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXPIKZKYLPNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)N2CCC3=C(CC2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide |
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